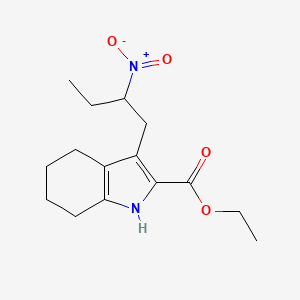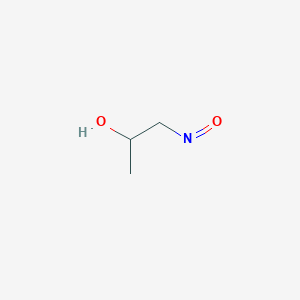![molecular formula C14H12F3N3O2 B14369557 N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 92949-90-1](/img/structure/B14369557.png)
N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production on a large scale.
Types of Reactions:
Oxidation: N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
類似化合物との比較
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can be compared with other urea derivatives, such as:
N-(4-Amino-2-hydroxyphenyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(4-Amino-2-hydroxyphenyl)-N’-[4-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and application.
The presence of the trifluoromethyl group in N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea imparts unique properties, such as increased stability and enhanced biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
92949-90-1 |
|---|---|
分子式 |
C14H12F3N3O2 |
分子量 |
311.26 g/mol |
IUPAC名 |
1-(4-amino-2-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-1-4-10(5-2-8)19-13(22)20-11-6-3-9(18)7-12(11)21/h1-7,21H,18H2,(H2,19,20,22) |
InChIキー |
CMNUFVFZQVKHOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



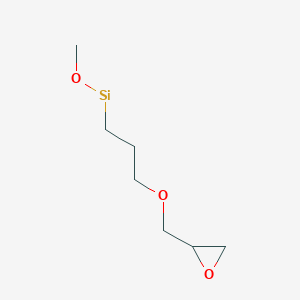
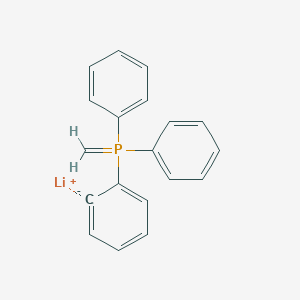


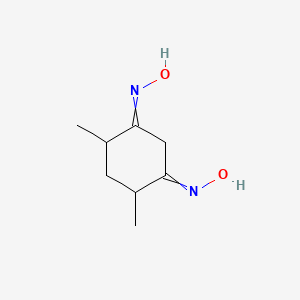

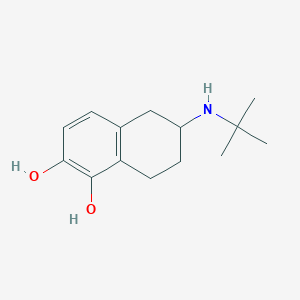
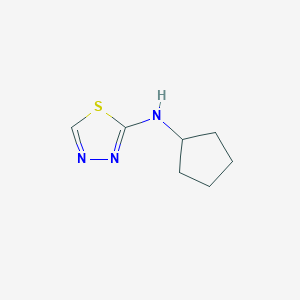
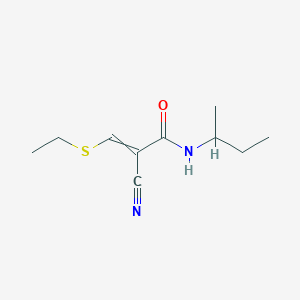
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
